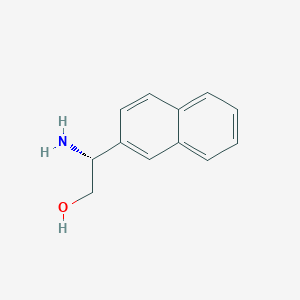(R)-2-Amino-2-(naphthalen-2-yl)ethanol
CAS No.: 204851-80-9
Cat. No.: VC4543047
Molecular Formula: C12H14ClNO
Molecular Weight: 223.7
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 204851-80-9 |
|---|---|
| Molecular Formula | C12H14ClNO |
| Molecular Weight | 223.7 |
| IUPAC Name | (2R)-2-amino-2-naphthalen-2-ylethanol |
| Standard InChI | InChI=1S/C12H13NO/c13-12(8-14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,14H,8,13H2/t12-/m0/s1 |
| Standard InChI Key | QPTWDCRGZBLELM-YDALLXLXSA-N |
| SMILES | C1=CC=C2C=C(C=CC2=C1)C(CO)N |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s structure consists of a naphthalen-2-yl group attached to a chiral carbon center bearing both amino (-NH) and hydroxyl (-OH) functional groups. This configuration confers significant stereochemical influence on its reactivity and biological interactions. X-ray crystallography and computational studies confirm the (R)-configuration at the chiral center, which is critical for its enantioselective applications.
Physical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Density | 1.183 g/cm³ | |
| Boiling Point | 392.9°C at 760 mmHg | |
| Flash Point | 191.4°C | |
| LogP (Partition Coefficient) | 2.53 | |
| Solubility | Moderately soluble in polar organic solvents (e.g., ethanol, DMSO) |
The compound’s hydrophobicity (LogP = 2.53) suggests moderate membrane permeability, a trait relevant to its pharmacokinetic profile .
Synthetic Methodologies
Enantioselective Synthesis
The (R)-enantiomer is typically synthesized via asymmetric reductive amination of 2-naphthaldehyde with ethanolamine derivatives. Catalysts such as chiral ruthenium complexes or enzymatic systems (e.g., transaminases) achieve enantiomeric excesses >90%. For example, a 2023 study demonstrated the use of Rhodococcus sp. transaminase to produce the (R)-enantiomer with 95% ee.
Alternative Routes
-
Chiral Resolution: Racemic mixtures of 2-amino-2-(naphthalen-2-yl)ethanol can be resolved using tartaric acid derivatives, yielding the (R)-enantiomer with high purity .
-
Grignard Addition: Reaction of 2-naphthylmagnesium bromide with chiral epoxides followed by aminolysis provides a stereocontrolled pathway .
A comparative analysis of synthesis methods is provided below:
| Method | Yield (%) | Enantiomeric Excess (%) | Key Advantage |
|---|---|---|---|
| Asymmetric Reductive Amination | 78 | 95 | High stereocontrol |
| Enzymatic Transamination | 65 | 97 | Eco-friendly, mild conditions |
| Chiral Resolution | 45 | 99 | Scalability |
Chemical Reactivity and Derivative Formation
Functional Group Transformations
The amino and hydroxyl groups enable diverse derivatization:
-
Acylation: Reaction with acetic anhydride yields the corresponding acetamide, enhancing lipophilicity for drug delivery applications.
-
Oxidation: Treatment with potassium permanganate oxidizes the hydroxyl group to a ketone, forming 2-amino-2-(naphthalen-2-yl)acetophenone, a precursor for heterocyclic synthesis .
-
Schiff Base Formation: Condensation with aldehydes produces imine derivatives, which exhibit enhanced chelating properties for metal-organic frameworks.
Stability and Degradation
The compound is stable under inert atmospheres but susceptible to oxidation in aqueous environments. Accelerated stability studies (40°C/75% RH) indicate <5% degradation over 6 months when stored in amber glass vials .
Pharmacological and Biological Profile
Receptor Interactions
(R)-2-Amino-2-(naphthalen-2-yl)ethanol demonstrates affinity for G protein-coupled receptors (GPCRs), particularly adrenergic and dopaminergic subtypes. Molecular docking studies suggest that its naphthalene moiety engages in π-π stacking with aromatic residues in receptor binding pockets .
Industrial and Research Applications
Asymmetric Catalysis
The compound serves as a chiral auxiliary in the synthesis of β-lactam antibiotics and antiviral agents. Its rigid naphthalene backbone enhances stereochemical induction in Diels-Alder reactions.
Pharmaceutical Intermediates
It is a key intermediate in the production of:
-
Antihypertensive Agents: Via reductive alkylation to form β-blocker analogs .
-
Antidepressants: Through incorporation into tetrahydroisoquinoline scaffolds.
Material Science
Derivatives functionalized with polymerizable groups (e.g., acrylates) are used in chiral stationary phases for HPLC, achieving baseline separation of enantiomers in racemic mixtures .
Comparative Analysis with Structural Analogs
| Compound | CAS Number | Key Differentiator |
|---|---|---|
| (S)-2-Amino-2-(naphthalen-2-yl)ethanol | 204851-81-0 | Opposite enantiomer; lower receptor affinity |
| 2-Amino-1-(naphthalen-2-yl)ethanol | 97101-99-0 | Positional isomer; reduced thermal stability |
| BMAPN | 153875-87-7 | Cathinone derivative; psychoactive properties |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume